5‑Methyl Group Elevates Lipophilicity While Preserving Polar Surface Area
Compared with the 6‑bromo‑2‑(pyrrolidin‑1‑yl) analogue (CAS 1428747-63-0), which has a measured LogP of 2.16 and PSA of 33.43 Ų, the target compound incorporates a 5‑methyl substituent that is predicted to increase LogP by approximately +0.5 log units (to ~2.7) while leaving the polar surface area unchanged . The increased lipophilicity can enhance passive membrane permeability without incurring a PSA penalty, a profile that is favourable for intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP (est.) 2.7; PSA (est.) 33.4 Ų (5‑methyl present) |
| Comparator Or Baseline | 6‑Bromo‑2‑(pyrrolidin‑1‑yl)-[1,2,4]triazolo[1,5‑a]pyridine: LogP 2.16; PSA 33.43 Ų |
| Quantified Difference | ΔLogP ≈ +0.5; ΔPSA ≈ 0 Ų |
| Conditions | Computed/estimated values based on fragment‑based LogP contribution of a methyl group (~0.5) applied to the experimentally determined values for the des‑methyl comparator. |
Why This Matters
When selecting a triazolopyridine building block for cell‑based screening, the higher LogP of the 5‑methyl derivative predicts superior membrane permeability relative to the des‑methyl analogue, potentially improving intracellular exposure without altering the hydrogen‑bonding capacity of the scaffold.
